2-anilino-1-(4-nitrophenyl)ethanone
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Overview
Description
2-anilino-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C14H12N2O3 It is characterized by the presence of an aniline group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with aniline in the presence of a suitable catalyst. One common method is the condensation reaction, where 4-nitrobenzaldehyde and aniline are reacted in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-anilino-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroaniline derivatives.
Reduction: Reduction of the nitro group can yield aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitroaniline derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-anilino-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-anilino-1-(4-chlorophenyl)ethanone
- 2-anilino-1-(4-bromophenyl)ethanone
- 2-anilino-1-(4-fluorophenyl)ethanone
Uniqueness
2-anilino-1-(4-nitrophenyl)ethanone is unique due to the presence of both an aniline and a nitrophenyl group, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.
Properties
IUPAC Name |
2-anilino-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-15-12-4-2-1-3-5-12)11-6-8-13(9-7-11)16(18)19/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWGLSWEGSMGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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